Isoliensinine
Overview
Description
Isoliensinine is a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn., commonly known as the lotus plant. It has been the subject of various studies due to its wide range of biological activities, including antitumor, cardioprotective, antioxidant, antidepressant, anti-HIV effects, and its potential to ameliorate conditions such as type 2 diabetes mellitus (T2DM) with hyperlipidemia and Alzheimer’s disease .
Synthesis Analysis
The structure of isoliensinine was first elucidated from the lotus embryo and assigned based on cleavage reactions and synthesis of its derivatives . Further NMR spectroscopic analysis has confirmed the structures of isoliensinine and related compounds, providing explicit hydrogen and carbon assignments . Metabolic pathways involving N-demethylation and O-demethylation have been proposed based on the identification of metabolites from dog hepatic microsomes .
Molecular Structure Analysis
Isoliensinine's molecular structure is characterized by its phenolic biscoclaurine type alkaloid nature. The absolute configuration of isoliensinine has been determined through NMR experiments, including 1H, 1H-COSY, HSQC, and HMBC, which have confirmed the R and R configuration at specific carbon positions .
Chemical Reactions Analysis
Isoliensinine undergoes metabolic transformations in the liver, where it is subjected to N-demethylation and O-demethylation, leading to the formation of various metabolites. These metabolic reactions are crucial for understanding the drug-like properties and pharmacokinetics of isoliensinine .
Physical and Chemical Properties Analysis
Isoliensinine's poor solubility in aqueous media is a significant limitation that affects its pharmacological application. However, its diverse biological activities make it a lead compound for the development of novel derivatives with improved efficiency and lower toxicity . The identification of its metabolites and the understanding of its metabolic pathways are essential for evaluating its drug-like properties .
Relevant Case Studies
Several studies have demonstrated the potential therapeutic applications of isoliensinine. For instance, it has shown inhibitory effects on bleomycin-induced pulmonary fibrosis in mice, likely due to its antioxidant and anti-inflammatory activities . In the context of cancer, isoliensinine induced apoptosis in triple-negative human breast cancer cells through ROS generation and activation of p38 MAPK/JNK pathways , and it also induced apoptosis in hepatocellular carcinoma cells by suppressing NF-κB signaling . Additionally, isoliensinine has been found to suppress osteoclast formation, which could be beneficial in treating osteoporosis . In metabolic diseases, isoliensinine improved symptoms of type 2 diabetes in mice by activating AMP-activated kinase and regulating PPARγ .
Scientific Research Applications
Antitumor Activity
Cardioprotective Effects
Antioxidant Activity
Antidepressant Effects
Anti-HIV Effects
Treatment of T2DM with Hyperlipidemia and Alzheimer’s Disease
- Application : Isoliensinine has been found to ameliorate Type 2 Diabetes Mellitus (T2DM) with hyperlipidemia and Alzheimer’s disease .
Antiviral Activity
- Application : Isoliensinine has been found to have potential antiviral effects, specifically against SARS-CoV-2 .
- Methods : In-silico evaluation of natural alkaloids against the main protease and spike glycoprotein of SARS-CoV-2 was conducted .
- Results : Isoliensinine emerged as one of the lead compounds with favorable docked scores, indicating its potential as a therapeutic agent for SARS-CoV-2 .
Autophagy Induction in Cervical Cancer
Anti-SARS-CoV-2 Activity
- Application : Isoliensinine has been found to have potential antiviral effects, specifically against SARS-CoV-2 .
- Methods : In-silico evaluation of natural alkaloids against the main protease and spike glycoprotein of SARS-CoV-2 was conducted .
- Results : Isoliensinine emerged as one of the lead compounds with favorable docked scores, indicating its potential as a therapeutic agent for SARS-CoV-2 .
Metabolite Research
- Application : Isoliensinine has been found to be a significant metabolite in the liver microsomes of beagle dogs .
- Methods : High-performance liquid chromatography and data-dependent electrospray ionization tandem mass spectrometry were used .
- Results : Three new-phase I metabolites were discovered .
Safety And Hazards
Future Directions
Considering its advantages and limitations, isoliensinine can be used as a lead compound to develop novel efficient and low-toxicity derivatives . The available literature indicates that isoliensinine displays “drug-like” potential . Additionally, there are many related issues and novel mechanisms that need to be explored .
properties
IUPAC Name |
(1R)-1-[[4-hydroxy-3-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(44-5)37(22-29(26)30(38)16-23-6-9-27(42-3)10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(43-4)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPXZTKPPINUKN-FIRIVFDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218346 | |
Record name | Isoliensinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoliensinine | |
CAS RN |
6817-41-0 | |
Record name | (+)-Isoliensinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6817-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoliensinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006817410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoliensinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.